3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
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Overview
Description
3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core, a bromine atom, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the bromine and ethoxy groups through electrophilic substitution reactions. The final step often involves the formation of the carbamothioyl linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, potentially converting it to a simpler amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or bromine can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups at the bromine or ethoxy positions.
Scientific Research Applications
3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the bromine and ethoxy groups can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-oxo-2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- 3-bromo-4-ethoxy-5-methoxybenzaldehyde
Uniqueness
3-bromo-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN4O3S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H15BrN4O3S/c1-2-25-14-6-3-9(7-11(14)18)15(23)22-17(26)19-10-4-5-12-13(8-10)21-16(24)20-12/h3-8H,2H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
InChI Key |
MFZJESFMPAKGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Br |
Origin of Product |
United States |
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